1-[Bis(4-fluorophenyl)methyl]piperidine
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Overview
Description
1-[Bis(4-fluorophenyl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a bis-(4-fluorophenyl)methyl group. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine typically involves the reaction of piperidine with bis-(4-fluorophenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with piperidine to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(4-fluorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated analogues and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-[Bis(4-fluorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, thereby exerting its pharmacological effects. Additionally, it may interact with other receptors, such as serotonin and dopamine receptors, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
1-[Bis-(4-Fluorophenyl)-methyl]-piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
1-[Bis-(4-Fluorophenyl)-methyl]-4-cinnamyl-piperazine: This compound includes an additional cinnamyl group, which may alter its pharmacological properties.
Uniqueness
1-[Bis(4-fluorophenyl)methyl]piperidine is unique due to its specific substitution pattern and its ability to interact with multiple molecular targets. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
252644-60-3 |
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Molecular Formula |
C18H19F2N |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C18H19F2N/c19-16-8-4-14(5-9-16)18(21-12-2-1-3-13-21)15-6-10-17(20)11-7-15/h4-11,18H,1-3,12-13H2 |
InChI Key |
WTOSWPBNFCJVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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